molecular formula C19H14ClN3 B2420446 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile CAS No. 312320-40-4

2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B2420446
CAS No.: 312320-40-4
M. Wt: 319.79
InChI Key: WELCCPUJUQTFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chlorophenyl, methylphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde and 4-methylbenzaldehyde, the reaction proceeds through a series of steps involving condensation, cyclization, and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with molecular targets, which can vary depending on its application For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
  • 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
  • 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

Uniqueness

2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(22)23-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCCPUJUQTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.